![molecular formula C22H22Cl2N2O2 B1664161 4-Chloroloratadine CAS No. 165739-83-3](/img/structure/B1664161.png)
4-Chloroloratadine
Overview
Description
4-Chloroloratadine is a chemical compound with the molecular formula C22H22Cl2N2O2 . It is a derivative of loratadine, which is a second-generation antihistamine used to manage symptoms of allergic rhinitis .
Molecular Structure Analysis
The molecular structure of 4-Chloroloratadine consists of 22 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure can be found in chemical databases like ChemSpider .Physical And Chemical Properties Analysis
4-Chloroloratadine has a molecular weight of 417.33 . More detailed physical and chemical properties can be found in databases like ChemSpider .Scientific Research Applications
- Benefits : Both cocrystals exhibit improved solubility and intrinsic dissolution rates, making them promising candidates for tablet formulations .
- Practical Implications : Better stability ensures consistent drug performance during storage and use .
- Research Directions : Investigating the impact of cocrystals on drug transport across biological barriers .
Allergy Relief and Antihistamine Properties
Cocrystals for Enhanced Solubility
Solid-State Stability Enhancement
Mechanical Properties and Tablet Formulation
Permeability and Bioavailability Enhancement
Drug Delivery Systems and Formulation Optimization
Mechanism of Action
Target of Action
4-Chloroloratadine is an impurity of Loratadine , a nonsedating-type histamine H1-receptor . The primary target of 4-Chloroloratadine, similar to Loratadine, is likely the peripheral histamine H1-receptors . These receptors play a crucial role in allergic reactions, as they are responsible for the symptoms associated with allergies when activated by histamine .
Mode of Action
As a selective inverse agonist for peripheral histamine H1-receptors , 4-Chloroloratadine likely works by blocking the action of histamine, a substance in the body that causes allergic symptoms . When allergies strike, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, watery eyes, and runny nose . By blocking these receptors, 4-Chloroloratadine prevents histamine from exerting its effect, thereby alleviating allergic symptoms .
Biochemical Pathways
It’s known that loratadine is extensively metabolized in the body, with cytochrome p450 (cyp) isoforms cyp3a4 and cyp2d6 playing significant roles in its metabolism . Given the structural similarity between 4-Chloroloratadine and Loratadine, it’s plausible that similar metabolic pathways are involved.
Pharmacokinetics
Loratadine is known to have almost 100% bioavailability , and it’s extensively metabolized in the liver by CYP2D6- and 3A4-mediated pathways . The elimination half-life of Loratadine is around 8 hours . Given the structural similarity, 4-Chloroloratadine might have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The primary result of 4-Chloroloratadine’s action would be the alleviation of allergic symptoms. By blocking the H1 histamine receptors, it prevents histamine from causing symptoms such as sneezing, itching, watery eyes, and runny nose .
Action Environment
The action, efficacy, and stability of 4-Chloroloratadine could potentially be influenced by various environmental factors. For instance, factors that affect the expression or function of CYP3A4 and CYP2D6 enzymes could impact the metabolism and hence the efficacy of 4-Chloroloratadine . Additionally, conditions that alter the bioavailability of the drug, such as changes in gastrointestinal pH or the presence of certain foods, could also influence its action.
properties
IUPAC Name |
ethyl 4-(7,13-dichloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N2O2/c1-2-28-22(27)26-11-8-14(9-12-26)20-17-6-4-16(23)13-15(17)3-5-18-19(24)7-10-25-21(18)20/h4,6-7,10,13H,2-3,5,8-9,11-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTMYBFPXGPIDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)Cl)C=C(C=C3)Cl)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60168019 | |
Record name | 4-Chloroloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroloratadine | |
CAS RN |
165739-83-3 | |
Record name | 4-Chloroloratadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165739833 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloroloratadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60168019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-CHLOROLORATADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K330Z55R0Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.